3-Methyl-2-propan-2-ylsulfanylthiophene

Description

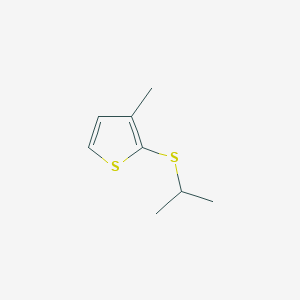

3-Methyl-2-propan-2-ylsulfanylthiophene is a thiophene derivative featuring a methyl group at position 3 and an isopropylsulfanyl (-S-iPr) group at position 2. The thiophene core is a five-membered aromatic ring with one sulfur atom, and the substituents influence its electronic, physical, and chemical properties. This compound is of interest in organic synthesis, materials science, and pharmaceutical intermediates due to the reactivity of the sulfanyl group and the steric effects of the isopropyl moiety.

Properties

IUPAC Name |

3-methyl-2-propan-2-ylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S2/c1-6(2)10-8-7(3)4-5-9-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGHSFFHAUFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-Methyl-2-propan-2-ylsulfanylthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives and intermediates that are useful in further chemical synthesis .

Scientific Research Applications

3-Methyl-2-propan-2-ylsulfanylthiophene has numerous scientific research applications. It is used in the development of new materials, pharmaceuticals, and chemical processes. In biology and medicine, it plays a role in understanding molecular mechanisms and developing therapeutic agents. In industry, it is utilized in the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-propan-2-ylsulfanylthiophene involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. This mechanism is crucial for its applications in medicine and biology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene ()

- Structure: A fused thieno[3,2-b]thiophene core with thiophene rings at positions 2 and 3.

- Functional Groups : Two thiophen-2-yl substituents.

- Key Differences :

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structure: A thiophene ring linked to a methylamino-propanol chain.

- Functional Groups: Amino alcohol (-NHCH₃, -OH) and thiophene.

- Key Differences: The amino alcohol group enhances hydrogen-bonding capacity, improving solubility in polar solvents . Unlike the sulfanyl group in the target compound, the amino alcohol is less reactive in nucleophilic substitutions but more bioactive in pharmaceutical contexts.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, estimated) | Solubility (Polarity) |

|---|---|---|---|---|

| This compound | ~188.3 | Methyl, isopropylsulfanyl | 220–240 | Low (nonpolar solvents) |

| 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | ~348.5 | Thiophene rings | >300 | Insoluble in water |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | ~211.3 | Amino alcohol, thiophene | 250–270 | Moderate (polar solvents) |

Note: Estimated properties based on substituent contributions.

Research Findings

- Synthetic Routes: this compound likely requires nucleophilic substitution or metal-catalyzed coupling, contrasting with the Stille coupling used for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene .

- Thermodynamic Behavior: Sulfanyl groups may reduce miscibility in polar mixtures compared to amino alcohols, aligning with local composition models for nonideal systems (e.g., Renon-Prausnitz equation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.